molecular formula C10H12ClNO B1361932 2-chloro-N-(3-ethylphenyl)acetamide CAS No. 380346-54-3

2-chloro-N-(3-ethylphenyl)acetamide

Cat. No. B1361932
M. Wt: 197.66 g/mol
InChI Key: IYOKUEWCRWBQQT-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-ethylphenyl)acetamide” is a chemical compound with the empirical formula C10H12ClNO . It has a molecular weight of 197.66 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of “2-chloro-N-(3-ethylphenyl)acetamide” is CCC1=CC=CC(NC(CCl)=O)=C1 . The InChI string is 1S/C10H12ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“2-chloro-N-(3-ethylphenyl)acetamide” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have.

Scientific Research Applications

Metabolic Studies and Carcinogenicity

  • Metabolic Pathways and Carcinogenicity in Humans and Rats: Research by Coleman, Linderman, Hodgson, and Rose (2000) focuses on the metabolism of various chloroacetamide herbicides, including acetochlor and alachlor, in human and rat liver microsomes. They identified metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which are key in the carcinogenic pathways of these compounds (Coleman et al., 2000).

Environmental Impact

  • Herbicide Interaction with Agricultural Environments: The study by Banks and Robinson (1986) examines the impact of chloroacetamide herbicides, including acetochlor, on soil and crops, especially under varying conditions of straw mulch and irrigation. They found that herbicidal activity and environmental interaction are significantly influenced by these factors (Banks & Robinson, 1986).

Radiosynthesis and Molecular Studies

  • Radiosynthesis for Metabolism and Mode of Action Studies: Latli and Casida (1995) conducted a study on radiosynthesis of acetochlor for understanding its metabolism and action. They synthesized high specific activity compounds for detailed studies on these aspects (Latli & Casida, 1995).

Water Contamination Analysis

  • Monitoring Herbicide in the Hydrologic System: A study by Kolpin, Nations, Goolsby, and Thurman (1996) traced the distribution of acetochlor in rain, streams, and groundwater during its first season of extensive use in the Midwestern United States, revealing its environmental presence and movement (Kolpin et al., 1996).

Anaerobic Biodegradation

  • Anaerobic Degradation in Environmental Settings: The study by Liu et al. (2020) delves into the anaerobic biodegradation of acetochlor using acclimated sludge, highlighting how specific microbial communities adapt and contribute to the degradation process in wastewater treatment settings (Liu et al., 2020).

Anticancer and Anti-Inflammatory Applications

  • Potential in Anticancer and Anti-Inflammatory Drugs: Rani, Pal, Hegde, and Hashim (2014) explored synthesized acetamide derivatives for their potential anticancer, anti-inflammatory, and analgesic activities, indicating the possible medicinal applications of such compounds (Rani et al., 2014).

P450 Enzyme Involvement in Metabolism

  • Cytochrome P450 Enzymes in Metabolism: Coleman, Liu, Linderman, Hodgson, and Rose (1999) identified specific human cytochrome P450 enzymes involved in the metabolism of alachlor, a chloroacetamide herbicide, providing insight into the biochemical pathways in humans (Coleman et al., 1999).

Soil Adsorption and Herbicidal Efficacy

  • Influence of Soil Properties on Herbicide Effectiveness: The research by Peter and Weber (1985) showed how soil properties like organic matter and clay content affect the adsorption, mobility, and efficacy of chloroacetamide herbicides, including alachlor and metolachlor (Peter & Weber, 1985).

Analgesic and Anti-Inflammatory Synthesis

  • Synthesis for Analgesic and Anti-Inflammatory Purposes: Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, including 2-chloro-N-(3-ethylphenyl)acetamide derivatives, for testing their analgesic and anti-inflammatory activities, indicating the therapeutic potential of these compounds (Alagarsamy et al., 2015).

Herbicide Residue Analysis in Crops

  • Detection of Herbicide Residues in Agricultural Produce: Nortrup (1997) developed a method for determining residues of chloroacetamide herbicides, including alachlor, acetochlor, and butachlor, in crops, emphasizing the importance of monitoring agricultural products for herbicide contamination (Nortrup, 1997).

Antimicrobial Properties

  • Antimicrobial Evaluation of Novel Compounds: Fuloria, Singh, Yar, and Ali (2009) synthesized and evaluated the antimicrobial activities of novel imines and thiazolidinones derived from 2-chloro-N-(3-ethylphenyl)acetamide, suggesting its potential in antimicrobial applications (Fuloria et al., 2009).

properties

IUPAC Name

2-chloro-N-(3-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKUEWCRWBQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368370
Record name 2-chloro-N-(3-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-ethylphenyl)acetamide

CAS RN

380346-54-3
Record name 2-chloro-N-(3-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-(3-ethylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WM Ghorab, SA El-Sebaey, MM Ghorab - Bioorganic Chemistry, 2023 - Elsevier
A set of novel N-substituted-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide 3–16 were designed and synthesized from 2-mercapto-3-phenylquinazolinone 2. The …
Number of citations: 6 www.sciencedirect.com
TM Keck, RB Free, MM Day, SL Brown… - Journal of medicinal …, 2019 - ACS Publications
The dopamine D 4 receptor (D 4 R) plays important roles in cognition, attention, and decision making. Novel D 4 R-selective ligands have promise in medication development for …
Number of citations: 29 pubs.acs.org

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